Substitution Pattern Differentiation: 2-Fluoro,3-Chloro Versus 3-Chloro,4-Fluoro Positional Isomer
3-Chloro-2-fluoro-DL-phenylglycine (CAS 1042665-36-0) is structurally distinct from its positional isomer 3-chloro-4-fluoro-DL-phenylglycine (CAS 261762-99-6) . The target compound places fluorine ortho (2-position) and chlorine meta (3-position) to the α-carbon, whereas the isomer places chlorine meta and fluorine para (4-position). This positional difference alters the electronic and steric environment around the α-amino acid moiety, which in studies of halogenated phenylglycine derivatives has been shown to affect binding interactions with biological targets [1]. Research on phenylglycine phosphonate inhibitors demonstrates that the specific substitution pattern on the aromatic ring directly influences inhibitory potency and binding mode [2].
| Evidence Dimension | Substitution pattern (halogen positions on phenyl ring) |
|---|---|
| Target Compound Data | Fluorine at 2-position (ortho), chlorine at 3-position (meta); CAS 1042665-36-0 |
| Comparator Or Baseline | 3-Chloro-4-fluoro-DL-phenylglycine: fluorine at 4-position (para), chlorine at 3-position (meta); CAS 261762-99-6 |
| Quantified Difference | Positional isomerism; exact ΔΔG or ΔIC₅₀ not reported for these specific compounds in direct comparison |
| Conditions | Not applicable (structural comparison only; see reference for class-level evidence on position-dependent activity) |
Why This Matters
The ortho-fluoro substitution provides distinct electronic and steric properties compared to para-fluoro analogs, which can alter synthetic reactivity, crystal packing, and biological target engagement in applications where ring-substituent proximity to the α-carbon influences molecular recognition.
- [1] Boto A, Gallardo JA, Hernández R, Ledo F, Muñoz A, Murguía JR, Menacho-Márquez M, Orjales A, Saavedra CJ. Genotoxic activity of halogenated phenylglycine derivatives. Bioorganic & Medicinal Chemistry Letters. 2006;16(23):6073-6077. View Source
- [2] Wanat W, Talma M, et al. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals. 2019;12(3):139. View Source
